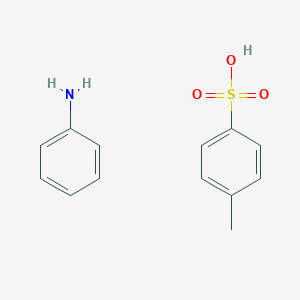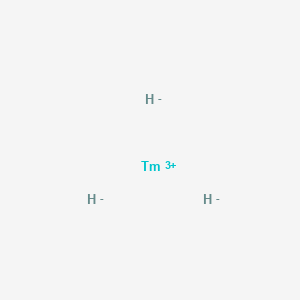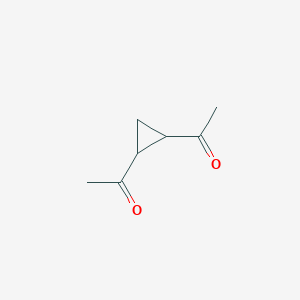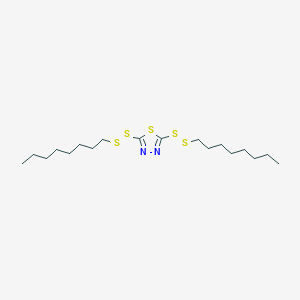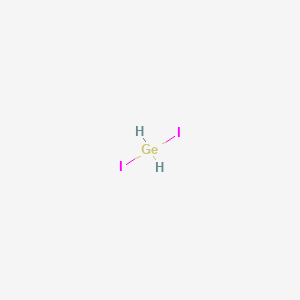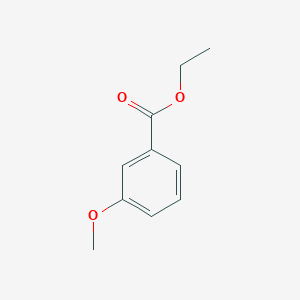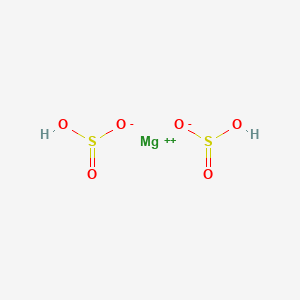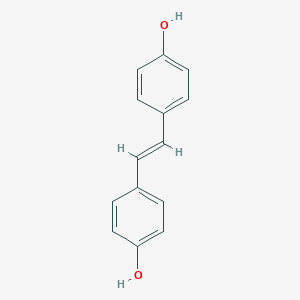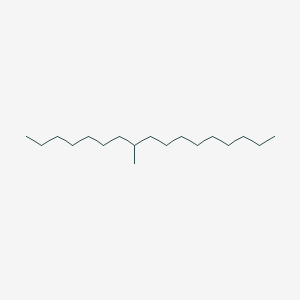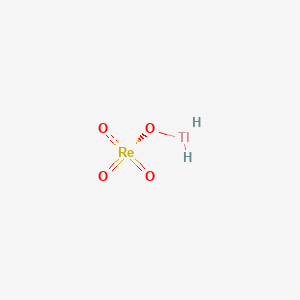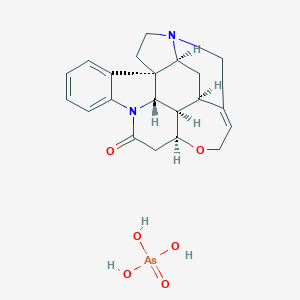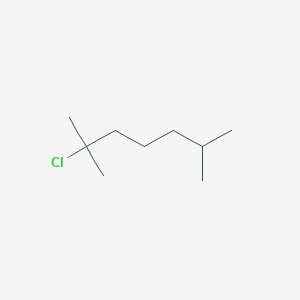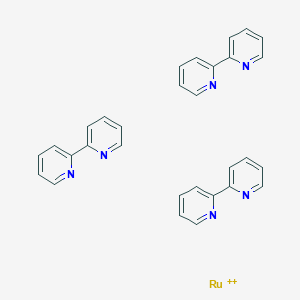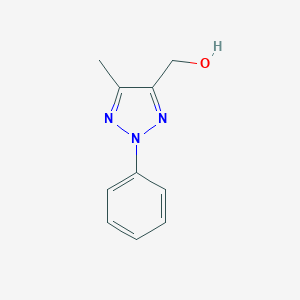
(5-甲基-2-苯基-2H-1,2,3-三唑-4-基)甲醇
描述
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of precursors under controlled conditions. For instance, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol has been synthesized and established through techniques such as H NMR, IR, MS spectra, and X-ray diffraction crystallography (Dong & Huo, 2009). Such processes are indicative of the complex methods required to create specific triazole derivatives.
Molecular Structure Analysis
The structure of triazole derivatives is often elucidated using X-ray crystallography. For example, the molecular conformation and packing of certain triazole compounds have been stabilized by interactions like intermolecular O1–H1···N3′. This highlights the significance of hydrogen bonding and other intermolecular forces in determining the structure and stability of these molecules (Dong & Huo, 2009).
Chemical Reactions and Properties
Triazole compounds participate in various chemical reactions, mainly due to the reactivity of the triazole ring. They can act as ligands in coordination chemistry or as substrates in cycloaddition reactions. For example, the synthesis of (3,5-Aryl/methyl-1H-pyrazol-1-yl)-(5-arylamino-2H-1,2,3- triazol-4-yl)methanone involved characterization techniques like NMR and MS, indicating the complex nature of reactions involving triazole derivatives (Cao, Quan, & Dong, 2008).
科学研究应用
晶体学和结构分析
研究已经突出了该化合物各种衍生物的晶体结构,强调它们在α-葡萄糖苷酶抑制活性方面的潜力,并展示了分子几何对它们生物活性的重要性。例如,相关化合物的晶体结构,如2-苯基-2H-1,2,3-三唑-4-甲醛已被报道具有显著的α-葡萄糖苷酶抑制活性。对它们晶体结构的详细分析提供了关于分子如(2-(4-氟苯基)-2H-1,2,3-三唑-4-基)甲醇的平坦性的见解,并与更复杂形状的分子形成对比,这可能有助于设计新的抑制剂(Gonzaga et al., 2016)。
合成和表征
对(5-甲基-2-苯基-2H-1,2,3-三唑-4-基)甲醇衍生物的合成和表征已成为几项研究的焦点,旨在探索它们在各个领域的潜在应用。例如,合成和晶体结构分析如(5-甲基-3-苯基-1H-吡唑-1-基)-[5-(对甲苯胺基)-2H-1,2,3-三唑-4-基]甲酮等化合物已被讨论,为进一步研究它们的化学性质和应用奠定了基础(Cao et al., 2010)。
生物活性
已经在各种研究中探讨了与(5-甲基-2-苯基-2H-1,2,3-三唑-4-基)甲醇相关的化合物的生物活性,包括抗微生物和抗肿瘤效应。例如,新型苯并呋喃基1,2,3-三唑的合成展示了显著的抗微生物活性,突出了这些化合物在开发新的抗生素或抗真菌剂中的潜力(Sunitha et al., 2017)。
液晶性质
对1,2,3-(NH)-三唑基二茂铁衍生物的电化学和液晶性质的研究表明在材料科学中的应用,特别是在新液晶材料的开发中。对这些化合物的UV-可见吸收和荧光光谱以及它们可逆氧化波的研究表明在电子和光子器件中的潜在应用(Zhao et al., 2013)。
安全和危害
未来方向
属性
IUPAC Name |
(5-methyl-2-phenyltriazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-8-10(7-14)12-13(11-8)9-5-3-2-4-6-9/h2-6,14H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHJVMFMRIGUFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340277 | |
| Record name | (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol | |
CAS RN |
13322-19-5 | |
| Record name | (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

